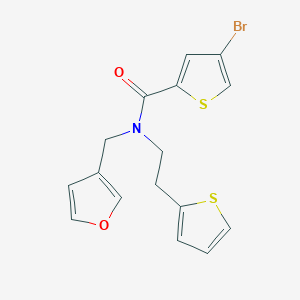

4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2S2/c17-13-8-15(22-11-13)16(19)18(9-12-4-6-20-10-12)5-3-14-2-1-7-21-14/h1-2,4,6-8,10-11H,3,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEHTGSLJZRGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Amidation: The formation of the carboxamide group involves the reaction of a thiophene-2-carboxylic acid derivative with an amine. This step often requires coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Furan and Thiophene Substitution: The attachment of furan and thiophene moieties can be achieved through nucleophilic substitution reactions, often facilitated by base catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2).

Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

Bases: NaH, K2CO3.

Major Products

Oxidation Products: Oxidized derivatives of furan and thiophene rings.

Reduction Products: Amine derivatives from the reduction of the carboxamide group.

Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple heterocycles. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with furan and thiophene rings.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers, due to its conjugated system.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and heterocyclic rings can form specific interactions, such as hydrogen bonds or π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Modifications

a) N-(Furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS: 1428379-22-9)

- Key Difference : Absence of the 4-bromo substituent on the thiophene ring.

- Impact: The bromine atom in the target compound likely increases lipophilicity, improving membrane permeability and antibacterial potency. Studies on brominated thiophene carboxamides demonstrate enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to non-brominated analogs .

- Molecular Weight : 317.4 g/mol (vs. 398.3 g/mol for the brominated derivative) .

b) N-(4-Bromophenyl)furan-2-carboxamide

- Key Difference : Replacement of the thiophene-ethyl-thiophene side chain with a 4-bromophenyl group.

- Activity : Exhibits moderate antibacterial activity against Klebsiella pneumoniae and E. coli but lower potency than the target compound due to the lack of dual heterocyclic (thiophene/furan) substituents .

c) N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide

- Key Difference : Pyridine substituent instead of furan/thiophene-ethyl groups.

- Synthesis : Prepared via TiCl₄-mediated coupling, yielding 80% efficiency .

- Activity : Active against methicillin-resistant S. aureus (MRSA), but the rigid pyridine ring may reduce flexibility and target binding compared to the more flexible thiophene-ethyl group in the target compound .

Functional Group Analysis

Pharmacological Potential and Limitations

- Advantages : The compound’s hybrid thiophene-furan architecture may overcome resistance mechanisms in Gram-negative pathogens (e.g., Acinetobacter baumannii), as observed in structurally related carboxamides .

- Limitations: No experimental data on pharmacokinetics (e.g., solubility, metabolic stability) are available. Molecular weight (~400 g/mol) may limit oral bioavailability .

Actividad Biológica

4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, furan, and thiophene moieties which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 376.27 g/mol |

| LogP | 4.3949 |

| Polar Surface Area | 24.945 Ų |

| Hydrogen Bond Acceptors | 3 |

| Synthetic Route | Multi-step organic synthesis |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom and heterocyclic rings can form specific interactions such as hydrogen bonds or π-π stacking with biological macromolecules, modulating enzyme activity or receptor signaling pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : The sulfonamide derivatives, which share structural similarities with the target compound, are known for their antimicrobial properties. This is often linked to their ability to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Anticancer Properties : Compounds featuring thiophene and furan rings have shown promise in cancer treatment. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cells .

- Anti-inflammatory Effects : The compound may interact with inflammatory pathways through modulation of receptors involved in immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values ranging from 0.12 to 1.47 µM, demonstrating potent anticancer activity compared to standard treatments like doxorubicin .

Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives revealed significant antibacterial activity against various pathogens, suggesting that the target compound may also possess similar properties through its sulfonamide-like structure.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the furan and thiophene moieties significantly affect biological potency. For example, the introduction of electron-donating groups enhanced activity against cancer cell lines while electron-withdrawing groups diminished it .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and bromination. Key steps include:

- Amide Formation : React 4-bromothiophene-2-carboxylic acid with furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine using coupling agents like EDCI/HOBt in DMF under nitrogen .

- Bromination : Introduce bromine at the 4-position of the thiophene ring using NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM) at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile) ensures high purity.

- Critical Parameters : Control temperature (<50°C to avoid decomposition) and solvent choice (DMF for solubility, acetonitrile for crystallization) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of furan (δ 7.2–7.4 ppm), thiophene (δ 6.8–7.1 ppm), and amide protons (δ 8.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and bromine isotope pattern .

- X-ray Crystallography : SHELX software refines single-crystal structures to determine dihedral angles (e.g., thiophene-furan torsion angles ~8–15°) and hydrogen-bonding networks .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors, and what experimental approaches can elucidate its mechanism of action?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., EGFR or MAPK) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets, with scoring functions (e.g., ΔG < -8 kcal/mol suggesting strong binding) .

- Cellular Studies : Flow cytometry (Annexin V/PI staining) assesses apoptosis induction in cancer cell lines (e.g., HepG2 or MCF-7) .

Q. How can researchers resolve discrepancies between computational predictions and experimental data in this compound’s reactivity or bioactivity?

- Methodological Answer :

- Comparative Analysis : Overlay docking poses (from MOE or PyMOL) with crystal structures of target proteins to identify steric clashes or solvation effects .

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy to validate DFT-predicted pathways (e.g., bromine substitution rates) .

- Meta-Analysis : Cross-reference PubChem descriptors (e.g., LogP, polar surface area) with experimental solubility/permeability data .

Q. What strategies are effective for analyzing competing reaction pathways during derivatization (e.g., bromine substitution vs. ring-opening)?

- Methodological Answer :

- Isotopic Labeling : Use ⁸¹Br NMR to track bromine migration in competing SN1/SN2 mechanisms .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents (e.g., DMF-d₇) to distinguish radical vs. ionic pathways .

- Computational Modeling : Gaussian 09 calculates transition-state energies (MP2/cc-pVDZ level) to predict dominant pathways .

Q. What experimental designs are suitable for studying this compound’s role in modulating apoptosis pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated cells identifies dysregulated genes (e.g., Bcl-2, Bax) .

- Western Blotting : Quantify caspase-3/9 activation and PARP cleavage in dose-dependent studies .

- In Vivo Models : Use xenograft mice (e.g., HCT-116 tumors) with biweekly IV dosing (10–20 mg/kg) to assess tumor regression and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.